molecular formula C14H22O2 B8056532 Isobornyl methacrylate, technical grade

Isobornyl methacrylate, technical grade

Cat. No.: B8056532
M. Wt: 222.32 g/mol
InChI Key: IAXXETNIOYFMLW-JENJKZFGSA-N
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Description

Isobornyl methacrylate, technical grade is a specialty monomer known for its unique combination of hardness and flexibility. It is a colorless, transparent liquid with a molecular mass of 222.32 grams per mole. The IUPAC name for this compound is [(1R,4R)-4,7,7-trimethyl-3 bicyclo [2.2.1]heptanyl] 2-methylprop-2-enoate . This compound is widely used in the formulation of various coatings due to its desirable properties such as increased hardness, improved weathering resistance, and crack resistance .

Scientific Research Applications

Key Characteristics

IBOMA exhibits a bridged-ring structure , which contributes to its high viscosity, low volatility, and excellent compatibility with various polymers. Its polymerized forms are known for their:

  • High gloss and vividness
  • Scratch resistance
  • Chemical and water resistance
  • Low biological reactivity

Coatings and Inks

IBOMA is widely used in the formulation of:

  • Acrylic Resins : Suitable for high glass transition temperature applications, enhancing durability and performance in coatings .
  • Printing Inks : Acts as a thickening agent and reactive diluent, improving flowability and adhesion while reducing solvent evaporation rates .
  • Decorative Coatings : Utilized in protective coatings for plastics like PET, PE, and PP, which enhances their aesthetic appeal and longevity .

Dental Materials

In dental applications, IBOMA serves as a:

  • Viscosity Improver : Enhances the physical properties of dental resins, leading to reduced volumetric shrinkage and improved hydrophobicity . This results in longer-lasting restorations with better performance compared to traditional materials .

Polymeric Foams

Recent studies have explored the incorporation of IBOMA into bio-based polymeric foams, assessing its effectiveness as a reactive diluent. The findings indicate that IBOMA can replace petroleum-derived diluents like styrene without compromising mechanical properties, thus promoting sustainability in foam production .

Adhesives

IBOMA has been investigated for use in adhesives due to its low toxicity and minimal irritability, making it suitable for sensitive applications such as medical devices . Its compatibility with various oligomers enhances the performance of UV-curable adhesives.

Case Study 1: Dental Resin Composites

A study evaluated the physicochemical properties of flowable resin composites using IBOMA as a diluent. Results indicated that composites containing IBOMA exhibited significantly lower water solubility and solvent degradation compared to those with traditional diluents, suggesting enhanced longevity for dental applications .

Case Study 2: Sustainable Polymeric Foams

Research on incorporating IBOMA into modified castor oil foams demonstrated that these foams maintained structural integrity while offering improved energy absorption properties. This study highlights IBOMA's potential in developing eco-friendly alternatives to conventional foams .

Summary Table of Applications

Application AreaSpecific UsesBenefits
CoatingsAcrylic resins, printing inksHigh durability, low volatility
Dental MaterialsViscosity improver in dental resinsReduced shrinkage, improved hydrophobicity
Polymeric FoamsBio-based foam productionSustainable alternative to petroleum-derived foams
AdhesivesMedical device adhesivesLow toxicity, enhanced performance

Biological Activity

Isobornyl methacrylate (IBoMA) is a methacrylic compound that has garnered attention for its diverse applications in polymer chemistry and material science. This article delves into the biological activity of IBoMA, highlighting its properties, potential applications, and relevant research findings.

Isobornyl methacrylate is characterized by its methacrylate functional group, which enhances its reactivity in polymerization processes. Its chemical structure can be represented as follows:

C15H24O2\text{C}_{15}\text{H}_{24}\text{O}_2

IBoMA is known for its low viscosity and ability to form clear, transparent polymers. It is often used as a reactive diluent in various formulations due to its favorable processing characteristics.

Biological Activity

Antibacterial and Antifungal Properties
Research indicates that IBoMA exhibits significant antibacterial and antifungal activities. It has been incorporated into various formulations to enhance the antimicrobial properties of coatings and adhesives. Studies have shown that IBoMA can effectively inhibit the growth of bacteria and mold, making it suitable for applications in medical devices and protective coatings .

Toxicological Studies
Toxicological assessments of IBoMA suggest that it has a low toxicity profile when used appropriately. In vitro studies have demonstrated that concentrations typically used in industrial applications do not exhibit cytotoxic effects on human cell lines . However, further research is warranted to fully understand its long-term effects and safety in various applications.

Applications

IBoMA's unique properties make it valuable in several fields:

  • Dental Materials : IBoMA is utilized in dental resins to reduce polymerization shrinkage, enhancing the longevity and performance of dental restorations .
  • Coatings : Its excellent adhesion properties make it ideal for producing soft plastic film coatings and decorative protective coatings for engineering plastics .
  • Bone Cement : In orthopedic applications, IBoMA can reduce adverse biological effects during the cementation of implants, improving patient outcomes .

Case Studies

  • POSS-Modified Coatings
    A study investigated the use of IBoMA as a reactive solvent for polyhedral oligomeric silsesquioxane (POSS) modified methacrylic coatings. The incorporation of up to 30 wt% POSS resulted in a significant reduction in surface energy and improved mechanical properties of the coatings, demonstrating IBoMA's effectiveness as a solvent in enhancing material performance .
  • Polymerization Studies
    Research on the copolymerization of IBoMA with β-myrcene revealed insights into its reactivity ratios. The findings indicated that IBoMA can participate effectively in copolymerization reactions, leading to materials with tailored properties suitable for specific applications such as thermoplastic elastomers .

Table 1: Properties of Isobornyl Methacrylate

PropertyValue
Molecular Weight240.36 g/mol
Density0.94 g/cm³
Boiling Point180-182 °C
Flash Point85 °C
SolubilitySoluble in organic solvents

Table 2: Antimicrobial Activity of IBoMA

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Q & A

Q. Basic: What are the standard methods for synthesizing isobornyl methacrylate (IBMA) copolymers in academic research?

The synthesis of IBMA copolymers typically employs free radical polymerization using initiators like azobisisobutyronitrile (AIBN) in solvents such as dimethylformamide (DMF) . For example, copolymers with acrylonitrile are synthesized by heating the monomer mixture (e.g., IBMA:acrylonitrile at 1:1 molar ratio) with 1 wt% AIBN at 60–70°C for 24 hours under nitrogen . Post-polymerization, the product is purified via precipitation in methanol. Alternative methods include nitroxide-mediated polymerization for controlled molecular weight distributions .

Q. Basic: How do researchers characterize the thermal stability of IBMA-based polymers?

Thermal properties are analyzed using differential scanning calorimetry (DSC) to determine glass transition temperatures (Tg) and thermogravimetric analysis (TGA) to assess decomposition thresholds. For instance, IBMA-acrylonitrile copolymers exhibit Tg values >100°C due to the rigid bicyclic structure of IBMA, while TGA reveals 10% mass loss at ~250°C . Documentation should follow journal guidelines, including detailed experimental parameters (heating rate, atmosphere) .

Q. Advanced: How can 2D-NMR resolve configurational sequences in IBMA copolymers?

2D-NMR (e.g., COSY, HSQC) identifies monomer sequencing by correlating proton and carbon signals. For IBMA-acrylate copolymers, cross-peaks between the methacrylate carbonyl group (δ ~170 ppm) and adjacent protons reveal compositional heterogeneity . For example, a study using <sup>13</sup>C NMR confirmed alternating sequences in IBMA-styrene copolymers, critical for optimizing mechanical properties .

Q. Advanced: What strategies address discrepancies in reactivity ratios during IBMA copolymerization?

Reactivity ratio (r) contradictions (e.g., IBMA r1 = 0.5 vs. 0.7 in different studies) arise from solvent polarity or initiator efficiency . To resolve this, employ the Mayo-Lewis equation with low-conversion data (<10%) and validate via <sup>1</sup>H NMR monomer consumption rates . Adjusting the solvent (e.g., toluene vs. DMF) or using chain-transfer agents (e.g., dodecanethiol) can mitigate side reactions .

Q. Safety-Focused: What are critical safety protocols for handling IBMA in polymerization experiments?

  • Inhibitors : Technical-grade IBMA contains 200 ppm monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization; verify inhibitor presence via HPLC before use .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: ~100°C) .
  • Waste Disposal : Neutralize residual monomer with alkaline solutions (e.g., 10% NaOH) before disposal .

Q. Application-Specific: How does IBMA enhance UV-curable coatings compared to other methacrylates?

IBMA’s bicyclic structure reduces system viscosity (~50% lower than methyl methacrylate) while increasing crosslinking density due to steric hindrance, improving UV resistance and hardness . In optical coatings, IBMA-based formulations achieve >90% transmittance at 550 nm, outperforming linear methacrylates . For validation, conduct photo-DSC to measure curing kinetics and FTIR to track double-bond conversion .

Q. Data Analysis: How should researchers address contradictions in IBMA copolymer mechanical property data?

Contradictions in tensile strength (e.g., 30 MPa vs. 45 MPa) may stem from:

  • Molecular weight disparities : Use GPC to confirm Mn and dispersity (Ð) .
  • Testing conditions : Standardize ASTM D638 protocols (humidity, strain rate) .
  • Sample history : Anneal samples to eliminate residual stress before testing .

Q. Methodological: What experimental design principles apply to IBMA-based dental resin studies?

  • Polymerization shrinkage : Measure via buoyancy method (ISO 17304) and compare IBMA-containing resins to commercial controls .
  • Biocompatibility : Follow ISO 10993-5 for cytotoxicity assays using human gingival fibroblasts .
  • Mechanical testing : Evaluate flexural strength (ISO 4049) and wear resistance (Taber abrasion) .

Q. Advanced: How does IBMA improve water resistance in bio-based adhesives?

IBMA’s hydrophobic bicyclic group reduces water absorption by ~20% compared to ethylhexyl acrylate. Validate via water contact angle measurements (e.g., >90° for IBMA vs. 75° for EHA) and immersion tests (mass change <2% after 7 days) . Optimize monomer ratios (e.g., 30% IBMA in latex adhesives) to balance peel strength (>5 N/mm) and water resistance .

Q. Synthesis Optimization: What catalysts improve IBMA yield in esterification reactions?

Amberlyst 15 (strong acid resin) achieves ~85% conversion in camphene-methacrylic acid reactions, but generates acidic waste . Photocatalysis (UV light with TiO2) offers a greener alternative, yielding >90% IBMA with minimal byproducts . Monitor reaction progress via FTIR (C=O peak at 1720 cm<sup>-1</sup>) and GC-MS .

Properties

IUPAC Name

[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4/h10-11H,1,6-8H2,2-5H3/t10-,11?,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXXETNIOYFMLW-JENJKZFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(=O)OC1C[C@H]2CC[C@@]1(C2(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear liquid; [MSDSonline]
Record name 2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-
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Record name Isobornyl methacrylate
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Boiling Point

112-117 °C at 0.33 kPa
Details Kirk-Othmer Encyclopedia of Chemical Technology. 4th ed. Volumes 1: New York, NY. John Wiley and Sons, 1991-Present., p. V16 (1995) 475
Record name ISOBORNYL METHACRYLATE
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Density

0.980 @ 25 °C
Details Kirk-Othmer Encyclopedia of Chemical Technology. 4th ed. Volumes 1: New York, NY. John Wiley and Sons, 1991-Present., p. V16 (1995) 475
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Vapor Pressure

0.11 [mmHg], 0.11 mm Hg @ 25 °C /Estimated/
Details US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Jan 5, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm
Record name Isobornyl methacrylate
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CAS No.

7534-94-3
Record name 2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-
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Record name Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methacrylate
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Retrosynthesis Analysis

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